Home > Products > Building Blocks P19765 > 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one
4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one - 120589-86-8

4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one

Catalog Number: EVT-408234
CAS Number: 120589-86-8
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinoxalinone derivatives have garnered significant interest in the field of medicinal chemistry due to their potential therapeutic applications. Among these, 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one and its derivatives have been extensively studied for their anticonvulsant properties. These compounds are known to interact with various receptors in the central nervous system, which may contribute to their pharmacological effects. The research on these compounds involves the synthesis of novel derivatives, molecular docking studies to predict their interaction with biological targets, and in vivo evaluations to confirm their efficacy and safety.

Applications in Various Fields

Medicinal Chemistry

In medicinal chemistry, the synthesis and modification of 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one derivatives have been a focal point to enhance their pharmacological profile. The chemical transformations of these compounds have been explored to understand their structure-activity relationships and to optimize their anticonvulsant properties. The versatility of these compounds allows for the development of a wide range of N-substituted derivatives, which can be tailored for improved efficacy and reduced side effects2.

Pharmacology

From a pharmacological perspective, the in vivo and in silico studies of these derivatives provide valuable data for their potential use as anticonvulsant agents. The lead compounds identified through molecular docking and in vivo studies have shown to improve convulsive syndrome rates in mice without impairing motor coordination. This suggests a favorable therapeutic index and the potential for these compounds to be developed into new anticonvulsant medications. The inhibition of carbonic anhydrase II has also been proposed as a probable mechanism for the anticonvulsive effect of the lead compound, indicating a multifaceted mode of action3.

Classification

This compound can be classified as:

  • Chemical Class: Dihydroquinoxaline derivatives
  • Functional Groups: Ketone (due to the acetyl group) and amine (part of the quinoxaline structure)
Synthesis Analysis

The synthesis of 4-acetyl-3,4-dihydroquinoxalin-2(1H)-one can be achieved through several methods. A common approach involves the condensation of o-phenylenediamine with ethyl glyoxalate, followed by acylation with acetyl chloride. The general steps include:

  1. Condensation Reaction:
    • React o-phenylenediamine with ethyl glyoxalate in ethanol at elevated temperatures (approximately 45 °C) to form 3,4-dihydroquinoxalin-2(1H)-one.
    • Yield: Approximately 85% .
  2. Acylation:
    • The resulting compound is treated with acetyl chloride in a suitable solvent (such as dimethylformamide) to introduce the acetyl group.
    • Reaction conditions typically involve stirring at room temperature or slightly elevated temperatures for a specified duration .
  3. Purification:
    • The product can be purified through crystallization or chromatography to obtain pure 4-acetyl-3,4-dihydroquinoxalin-2(1H)-one.
Molecular Structure Analysis

The molecular structure of 4-acetyl-3,4-dihydroquinoxalin-2(1H)-one can be described as follows:

  • Molecular Formula: C10_{10}H10_{10}N2_{2}O
  • Molecular Weight: Approximately 178.20 g/mol
  • Structural Features:
    • Contains a quinoxaline ring system fused with a five-membered ring.
    • The acetyl group is attached at the fourth position of the dihydroquinoxaline moiety.

Structural Data

The compound exhibits specific spectral characteristics:

  • Infrared spectroscopy shows characteristic carbonyl (C=O) stretching around 1650 cm1^{-1}.
  • Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the hydrogen environments within the molecule, confirming the presence of the acetyl and amine groups .
Chemical Reactions Analysis

The chemical reactivity of 4-acetyl-3,4-dihydroquinoxalin-2(1H)-one includes:

  1. Nucleophilic Substitution:
    • The acetyl group can undergo nucleophilic attack by various nucleophiles, leading to substituted derivatives.
  2. Reduction Reactions:
    • The compound may participate in reduction reactions to yield corresponding amines or other reduced forms under appropriate conditions (e.g., using reducing agents like lithium aluminum hydride).
  3. Formation of Derivatives:
    • It can react with different acylating agents to form a variety of substituted derivatives that may exhibit enhanced biological activities .
Mechanism of Action

The mechanism of action for compounds like 4-acetyl-3,4-dihydroquinoxalin-2(1H)-one often involves interaction with specific biological targets:

  • Anticonvulsant Activity:
    • Studies suggest that this compound may act as an antagonist at AMPA receptors, which are glutamate receptors involved in excitatory neurotransmission in the brain. This action could potentially reduce seizure activity by inhibiting excessive neuronal firing .
Physical and Chemical Properties Analysis

Key physical and chemical properties include:

  • Melting Point: Typically ranges from 194 °C to 252 °C depending on purity and specific derivatives synthesized.
  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide but may have limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but should be protected from moisture and strong oxidizing agents.
Applications

4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one has several scientific applications:

  1. Pharmaceutical Development:
    • Its derivatives are being explored for their potential use as anticonvulsants and antibacterial agents.
  2. Biological Research:
    • Used in studies investigating receptor interactions and mechanisms of action related to neurological disorders.
  3. Synthetic Chemistry:
    • Serves as a precursor for synthesizing more complex organic molecules due to its reactive functional groups.
Introduction to 3,4-Dihydroquinoxalin-2(1H)-one Scaffolds

Structural Classification of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles represent a cornerstone of medicinal chemistry due to their diverse electronic properties, ability to form multiple hydrogen bonds, and metabolic stability. These compounds are classified based on ring size, saturation state, and the number and arrangement of heteroatoms. Quinoxaline, a bicyclic system formed by fusing a benzene ring with a pyrazine ring, occupies a significant position within this classification. Reduction of one double bond in the pyrazine ring yields the partially saturated 3,4-dihydroquinoxalin-2(1H)-one scaffold, which incorporates a lactam functionality (carbonyl group adjacent to nitrogen). This modification enhances the scaffold's conformational flexibility and introduces a chiral center at position 3, significantly impacting its three-dimensional interactions with biological targets. The 3,4-dihydroquinoxalin-2(1H)-one core thus represents a distinct subclass within the broader quinoxaline family, characterized by enhanced hydrogen-bonding capacity and stereochemical complexity compared to its fully aromatic counterpart [1] [4].

Table 1: Classification of Key Nitrogen-Containing Heterocycles

Heterocycle CoreRing SystemSaturation StateKey Functional Features
Pyridine6-membered monocyclicAromaticBasic nitrogen, planar structure
Piperidine6-membered monocyclicFully saturatedAliphatic amine, conformational flexibility
QuinolineBicyclic (benzene + pyridine)AromaticPlanar hydrophobic structure
3,4-Dihydroquinoxalin-2(1H)-oneBicyclic (benzene + pyrazine)Partially saturatedLactam carbonyl, sp³-hybridized C3, hydrogen-bond donor/acceptor
IndoleBicyclic (benzene + pyrrole)AromaticPyrrole-like nitrogen, planar structure

Privileged Motif Status of 3,4-Dihydroquinoxalin-2(1H)-one in Medicinal Chemistry

The 3,4-dihydroquinoxalin-2(1H)-one scaffold has attained the status of a "privileged motif" in drug discovery due to its proven capacity to deliver bioactive molecules across multiple therapeutic areas. This privileged status stems from its exceptional synthetic versatility and its ability to present diverse pharmacophores in spatially defined orientations conducive to target binding. The scaffold's synthetic accessibility is demonstrated by straightforward condensation reactions between readily available o-phenylenediamine derivatives and α-keto acids or their synthetic equivalents, such as ethyl glyoxalate. Subsequent modifications at the N1, C3, and N4 positions enable rapid generation of chemical libraries. For instance, acylation at the N4 position using acetyl chloride efficiently introduces the acetyl group central to 4-acetyl-3,4-dihydroquinoxalin-2(1H)-one .

This structural adaptability translates into broad pharmacological relevance. The scaffold serves as a template for designing ligands targeting central nervous system receptors (e.g., GABAₐ), enzymes (e.g., carbonic anhydrase, kinases), and epigenetic regulators (e.g., BET bromodomains). Its conformationally semi-rigid structure allows optimal positioning of substituents within binding pockets, while the lactam carbonyl and NH groups provide critical hydrogen-bonding interactions with biological targets. Furthermore, the scaffold often imparts favorable physicochemical properties, balancing lipophilicity for membrane penetration and polarity for aqueous solubility, thereby enhancing drug-likeness. This combination of synthetic tractability and diverse bioactivity profiles solidifies its standing as a privileged structure in modern medicinal chemistry [1] [4] .

Table 2: Versatility of the 3,4-Dihydroquinoxalin-2(1H)-one Scaffold in Drug Discovery

Modification SiteCommon Chemical TransformationsBiological ImpactRepresentative Applications
N1-positionAlkylation, arylation, acylationModulates membrane permeability, metabolic stabilityBioisosteric replacement for uracil/cytosine
C3-positionIntroduction of alkyl/aryl groups, chiral centersEnhances stereospecific target interactions, modifies scaffold conformationCreation of enantioselective enzyme inhibitors
N4-positionAcylation (e.g., acetyl group), sulfonylation, carbamoylationIntroduces hydrogen-bond acceptors/donors, modulates electronic propertiesKey for AMPA receptor antagonism (e.g., anticonvulsant activity)
Aromatic ring (positions 6,7,8)Halogenation, introduction of electron-withdrawing/donating groupsFine-tunes target affinity, selectivity, and physicochemical propertiesOptimization of kinase inhibition potency, antibacterial spectrum

Pharmacological Significance of Acetyl-Substituted Derivatives

The introduction of an acetyl group (-COCH₃) at the N4 position of the 3,4-dihydroquinoxalin-2(1H)-one scaffold generates derivatives with distinct pharmacological profiles, exemplified by 4-acetyl-3,4-dihydroquinoxalin-2(1H)-one (Molecular Formula: C₁₀H₁₀N₂O₂; Molecular Weight: 190.20 g/mol; CAS: 120589-86-8). This structural modification significantly expands the molecule's capacity for target engagement through several mechanisms. The acetyl carbonyl oxygen acts as a strong hydrogen-bond acceptor, while the adjacent methyl group contributes to hydrophobic interactions. The acetyl group's electron-withdrawing nature also modulates the electron density of the heterocyclic ring system, potentially enhancing interactions with electron-rich regions of biological targets [8].

Anticonvulsant Applications: This pharmacological class represents one of the most extensively studied areas for 4-acetyl derivatives. Research indicates potent activity in models of maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ)-induced seizures. The mechanism involves dual pathways: antagonism of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors and inhibition of carbonic anhydrase II. AMPA receptor blockade reduces neuronal hyperexcitability by attenuating excitatory neurotransmission, while carbonic anhydrase inhibition influences pH regulation and bicarbonate transport, contributing to seizure control. Molecular docking studies support strong interactions between the acetyl oxygen and key residues within these target proteins. Notably, in vivo evaluations demonstrate that optimized 4-acetyl derivatives can significantly elevate seizure thresholds without impairing motor coordination at therapeutic doses, indicating a favorable therapeutic index [3] [8].

Soluble Guanylyl Cyclase (sGC) Activation: Beyond anticonvulsant effects, dicarboxylic derivatives incorporating structural elements related to the acetyl-substituted core show promise as heme-independent activators of soluble guanylyl cyclase (sGC), a pivotal enzyme in the nitric oxide (NO) signaling pathway. Compound 30d, a dicarboxylic acid analogue derived from the dihydroquinoxalinone scaffold, demonstrated significant activation (4.4-4.8-fold increase in activity) of both wild-type and heme-free mutant (His105Ala) sGC enzymes in vitro, with EC₅₀ values of 0.77 μM and 1.8 μM, respectively. This activity profile was comparable to the established sGC activator BAY 60-2770. Computational modeling suggests these derivatives bind within the heme pocket of the β₁ H-NOX domain, forming crucial hydrogen bonds with the Tyr135-Ser137-Arg139 (Y-S-R) motif—a key interaction site mimicking the role of heme propionate groups. This mechanism offers potential for treating conditions involving impaired NO-sGC-cGMP signaling, such as pulmonary hypertension and chronic kidney disease, particularly under oxidative stress conditions where heme oxidation occurs [6] [8].

Polypharmacological Potential: The acetyl-substituted dihydroquinoxalinone scaffold serves as a foundation for designing polypharmacological agents. Rational hybridization strategies exploit the core structure's ability to present diverse pharmacophores. For example, conjugating the 3,4-dihydroquinoxalin-2(1H)-one core with pyrimidin-2-ylamine yielded potent dual inhibitors targeting bromodomain and extra-terminal (BET) proteins (e.g., BRD4) and cyclin-dependent kinase 9 (CDK9). Compound 40 in this series exhibited balanced nanomolar potency against BRD4 (IC₅₀ = 12.7 nM) and CDK9 (IC₅₀ = 22.4 nM), demonstrating significant antiproliferative effects across cancer cell lines. This exemplifies how the acetyl-substituted scaffold can be strategically incorporated into larger molecular architectures designed to simultaneously modulate multiple disease-relevant targets .

Properties

CAS Number

120589-86-8

Product Name

4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one

IUPAC Name

4-acetyl-1,3-dihydroquinoxalin-2-one

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

InChI

InChI=1S/C10H10N2O2/c1-7(13)12-6-10(14)11-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,11,14)

InChI Key

ZCJDYYGRHCAYGS-UHFFFAOYSA-N

SMILES

CC(=O)N1CC(=O)NC2=CC=CC=C21

Canonical SMILES

CC(=O)N1CC(=O)NC2=CC=CC=C21

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.